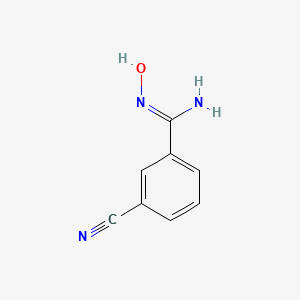![molecular formula C12H15ClN2O2 B2551441 4-[(氯乙酰基)氨基]-N-丙基苯甲酰胺 CAS No. 908528-77-8](/img/structure/B2551441.png)
4-[(氯乙酰基)氨基]-N-丙基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Chloroacetyl)amino]-N-propylbenzamide is an organic compound with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to a benzamide structure with a propyl substituent.
科学研究应用
4-[(Chloroacetyl)amino]-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the development of new materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(chloroacetyl)amino]-N-propylbenzamide typically involves the acylation of aniline derivatives with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Starting Materials: Aniline derivative, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The aniline derivative is dissolved in dichloromethane, and triethylamine is added. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, followed by work-up and purification to obtain the desired product.
Industrial Production Methods: Industrial production of 4-[(chloroacetyl)amino]-N-propylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic reaction. The purification steps may include crystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions: 4-[(Chloroacetyl)amino]-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The benzamide moiety can be subjected to oxidation or reduction reactions to modify the aromatic ring or the amide group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and mild heating conditions.
Hydrolysis: Acidic or basic aqueous solutions, reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, appropriate solvents, and controlled temperatures.
Major Products:
Substitution Reactions: New derivatives with modified functional groups.
Hydrolysis: Amine and carboxylic acid derivatives.
Oxidation and Reduction: Modified aromatic rings or reduced amide groups.
作用机制
The mechanism of action of 4-[(chloroacetyl)amino]-N-propylbenzamide involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The chloroacetyl group is highly reactive and can form stable amide or thioether linkages with amino or thiol groups on target molecules. This reactivity makes it useful in modifying proteins for research purposes .
相似化合物的比较
N-(Chloroacetyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
N-(Chloroacetyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
N-(Chloroacetyl)-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 4-[(Chloroacetyl)amino]-N-propylbenzamide is unique due to its specific propyl substituent, which can influence its reactivity and interactions with biological molecules. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in research and industry .
属性
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-7-14-12(17)9-3-5-10(6-4-9)15-11(16)8-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMDVRLMEAJEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2551358.png)

![N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B2551360.png)

![4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2551362.png)
![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)


